Aluminum nitride

Catalog No.
S574898
CAS No.
24304-00-5
M.F
AlN
M. Wt
40.988 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum nitride

CAS Number

24304-00-5

Product Name

Aluminum nitride

IUPAC Name

azanylidynealumane

Molecular Formula

AlN

Molecular Weight

40.988 g/mol

InChI

InChI=1S/Al.N

InChI Key

PIGFYZPCRLYGLF-UHFFFAOYSA-N

SMILES

N#[Al]

Synonyms

aluminum nitride, aluminum nitride (AlN)

Canonical SMILES

N#[Al]

The exact mass of the compound Aluminum nitride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Aluminum nitride (AlN, CAS: 24304-00-5) is an advanced non-oxide ceramic material characterized by a strong combination of high thermal conductivity and robust electrical insulation. Unlike traditional oxide ceramics, AlN provides a highly effective thermal management solution for high-power density environments, offering a thermal conductivity that can exceed 170 W/m·K. Its coefficient of thermal expansion closely mimics that of silicon, making it highly relevant in semiconductor packaging and power electronics. For procurement professionals and material scientists, AlN represents a critical upgrade path when standard insulators fail to dissipate heat efficiently, enabling the miniaturization and reliability of modern electronic components without compromising electrical isolation[1].

Substituting Aluminum nitride with generic or lower-cost ceramics often results in component failure in high-power applications. While Alumina (Al2O3) is the industry standard for cost-effective substrates, its low thermal conductivity creates severe thermal bottlenecks, leading to component overheating and reduced lifespan in high-density circuits . Conversely, Beryllium Oxide (BeO) offers higher thermal transfer but introduces severe toxicity risks, necessitating expensive handling protocols and complicating regulatory compliance[1]. Silicon Carbide (SiC), another high-thermal-conductivity alternative, fails as a direct substitute in many packaging scenarios due to its high dielectric constant and lower volume resistivity, which compromise electrical isolation [2]. Thus, AlN is strictly required where simultaneous heat dissipation, electrical insulation, and non-toxicity are non-negotiable.

Quantified Heat Dissipation for High-Power Density Packaging

AlN provides a thermal conductivity of 170–230 W/m·K, quantitatively outperforming standard Al2O3 substrates which typically offer only 24–28 W/m·K . This ~7 to 10-fold improvement enables highly efficient heat spreading in miniaturized electronic components, preventing thermal degradation.

Evidence DimensionThermal Conductivity at 25°C
Target Compound Data170 - 230 W/m·K
Comparator Or BaselineAlumina (Al2O3) at 24 - 28 W/m·K
Quantified Difference7-10x higher thermal conductivity
ConditionsStandard room temperature (25°C) measurement for ceramic substrates

Enables higher power densities and eliminates thermal bottlenecks in modern microelectronics without increasing package size.

Silicon-Matched Thermal Expansion for Reliable Bonding

The CTE of AlN is approximately 4.5–4.6 × 10^-6 /K, which closely matches that of silicon (Si) at ~3.5–4.0 × 10^-6 /K. In contrast, Al2O3 has a significantly higher CTE of ~6.7–7.8 × 10^-6 /K, leading to severe thermal stress, deformation, or delamination during thermal cycling when bonded directly to silicon chips .

Evidence DimensionCoefficient of Thermal Expansion (CTE)
Target Compound Data4.5 - 4.6 × 10^-6 /K
Comparator Or BaselineAlumina (Al2O3) at 6.7 - 7.8 × 10^-6 /K
Quantified Difference~35% lower CTE, closely matching Silicon
Conditions40-400°C temperature range

Minimizes the risk of solder joint fatigue, chip cracking, and delamination in direct-bonded silicon applications.

Non-Toxic Alternative to Beryllium Oxide for Safe Handling

While Beryllium Oxide (BeO) offers higher thermal conductivity (~260–330 W/m·K), it is highly toxic and heavily regulated, posing severe health risks (berylliosis) during machining and disposal [1]. AlN provides a safe, non-toxic alternative with comparable high-end thermal performance, eliminating hazardous material handling costs and compliance barriers [1].

Evidence DimensionToxicity and Handling Requirements
Target Compound DataNon-toxic, standard ceramic processing
Comparator Or BaselineBeryllium Oxide (BeO) - Highly toxic dust, strict regulatory controls
Quantified DifferenceElimination of hazardous material handling protocols
ConditionsIndustrial machining, powder processing, and end-of-life disposal

Drastically reduces manufacturing safety costs and ensures compliance with global environmental and occupational health regulations.

High Volume Resistivity for Power Electronics

Silicon Carbide (SiC) is another high-thermal-conductivity ceramic, but it suffers from a high dielectric constant and lower volume resistivity, making it unsuitable as a primary electrical insulator in certain high-frequency or high-voltage applications [1]. AlN provides a volume resistivity >10^14 Ω·cm and a dielectric strength >15 kV/mm, providing critical electrical isolation alongside thermal management [1].

Evidence DimensionVolume Resistivity
Target Compound Data>10^14 Ω·cm
Comparator Or BaselineSilicon Carbide (SiC) - Semi-insulating or conductive depending on doping
Quantified DifferenceOrders of magnitude higher electrical insulation
ConditionsRoom temperature (25°C) DC measurement

Allows AlN to serve simultaneously as a heat sink and a primary electrical insulator in high-voltage power modules.

High-Power LED and Laser Diode Packaging

Utilizing AlN's high thermal conductivity to rapidly dissipate heat from compact optical emitters, ensuring wavelength stability and prolonged operational lifespans [1].

IGBT and SiC Power Module Substrates

Leveraging AlN's high dielectric strength (>15 kV/mm) and high heat transfer to isolate high voltages while managing the intense thermal loads generated by modern power electronics .

Semiconductor Manufacturing Equipment Components

Employing AlN in electrostatic chucks and heater stages where its silicon-matched CTE and plasma resistance ensure dimensional stability and uniform wafer heating during processing[2].

Physical Description

DryPowde

UNII

7K47D7P3M0

GHS Hazard Statements

Aggregated GHS information provided by 287 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 287 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 281 of 287 companies with hazard statement code(s):;
H314 (11.03%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (82.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (82.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

24304-00-5

Wikipedia

Aluminium nitride

General Manufacturing Information

Miscellaneous manufacturing
Plastic material and resin manufacturing
Aluminum nitride (AlN): ACTIVE

Dates

Last modified: 08-15-2023

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